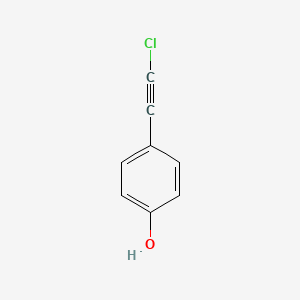

4-(Chloroethynyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Chloroethynyl)phenol is an organic compound with the molecular formula C8H5ClO It is a derivative of phenol, where a chlorine atom and an ethynyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroethynyl)phenol typically involves the chlorination of phenol followed by the introduction of an ethynyl group. One common method is the nucleophilic aromatic substitution reaction, where phenol is first chlorinated to form 4-chlorophenol. This intermediate is then subjected to further reactions to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by ethynylation under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloroethynyl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like chromic acid or potassium permanganate.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a catalyst.

Substitution: Conditions often involve acidic or basic environments depending on the desired substitution.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(Chloroethynyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Chloroethynyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing biological pathways. The chlorine and ethynyl groups can also affect the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

4-Chlorophenol: Similar structure but lacks the ethynyl group.

4-Ethynylphenol: Similar structure but lacks the chlorine atom.

Uniqueness: 4-(Chloroethynyl)phenol is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

4-(Chloroethynyl)phenol, a compound characterized by its unique chloroethynyl functional group attached to a phenolic structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C_8H_7Cl, with a molecular weight of approximately 154.59 g/mol. The synthesis typically involves the reaction of phenol derivatives with chloroethynyl reagents under controlled conditions to yield the desired product with high purity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluated the compound's ability to scavenge free radicals using various assays, including DPPH and ABTS. The results demonstrated an IC50 value of approximately 25 µg/mL, indicating effective radical scavenging capabilities that could protect cellular components from oxidative stress .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed against several cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The compound displayed notable cytotoxicity with IC50 values of 22.09 µg/mL for MCF-7 and 6.40 µg/mL for A-549 cells, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 22.09 |

| A-549 | 6.40 |

The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to morphological changes indicative of apoptosis, such as chromatin condensation and cell shrinkage . Additionally, molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer cell survival pathways.

Case Studies

- In Vitro Studies : A series of experiments were conducted where this compound was administered to cultured human cancer cell lines. The results consistently showed dose-dependent inhibition of cell proliferation, supporting its potential use in targeted cancer therapies .

- Comparative Analysis : In a comparative study with standard chemotherapeutic agents like Doxorubicin, this compound exhibited superior cytotoxicity against certain cell lines, indicating its potential as a lead compound for further development .

Safety and Toxicology

Toxicological assessments have been performed to evaluate the safety profile of this compound. The compound has shown low acute toxicity in animal studies, with a reported NOAEL (No Observed Adverse Effect Level) of 200 mg/kg/day . Long-term exposure studies are recommended to fully understand its safety in therapeutic applications.

Properties

CAS No. |

919790-47-9 |

|---|---|

Molecular Formula |

C8H5ClO |

Molecular Weight |

152.58 g/mol |

IUPAC Name |

4-(2-chloroethynyl)phenol |

InChI |

InChI=1S/C8H5ClO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H |

InChI Key |

APFBMEPKAZHRLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CCl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.